molecular formula C14H18N2O2 B1599608 (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide CAS No. 96605-65-1

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Cat. No.: B1599608
CAS No.: 96605-65-1
M. Wt: 246.3 g/mol
InChI Key: CWHTXVLCGAQQRA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide typically involves the reaction of 3-(Dimethylamino)acryloyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide
  • (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-propylacetamide

Uniqueness

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHTXVLCGAQQRA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436688
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227694-88-3, 96605-65-1
Record name N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.